tert-Butyl (2-methoxyphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methoxyphenyl)glycinate: is an organic compound that belongs to the class of glycine derivatives. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a glycinate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent.
Esterification: Another method involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of tert-butyl (2-methoxyphenyl)glycinate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted glycine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Amino Acids: tert-Butyl (2-methoxyphenyl)glycinate is used as a starting material for the synthesis of various amino acids through nucleophilic substitution and esterification reactions.
Peptide Synthesis: It serves as a building block in the synthesis of peptides and peptidomimetics.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: this compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Intermediates: It is used as an intermediate in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-methoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The pathways involved often include nucleophilic substitution and esterification reactions, leading to the formation of various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl glycinate
- Glycine tert-butyl ester
- tert-Butyl aminoacetate
Comparison:
- Structural Differences: tert-Butyl (2-methoxyphenyl)glycinate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties compared to other tert-butyl glycine derivatives .
- Reactivity: The methoxyphenyl group enhances the compound’s reactivity in nucleophilic substitution and esterification reactions, making it more versatile in synthetic applications .
- Applications: While similar compounds are used primarily in peptide synthesis and as chemical intermediates, this compound’s unique structure allows for broader applications in drug development and enzyme inhibition studies .
Eigenschaften
Molekularformel |
C13H19NO3 |
---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
tert-butyl 2-(2-methoxyanilino)acetate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-7-5-6-8-11(10)16-4/h5-8,14H,9H2,1-4H3 |
InChI-Schlüssel |
ZJGKEJFAQDRYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.